6-Bromo-4-methoxyquinoline is a chemical compound with the molecular formula CHBrN O. It is classified as a substituted quinoline, which is a heterocyclic aromatic organic compound. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents targeting various biological pathways.
The compound is derived from quinoline, a bicyclic structure that consists of a benzene ring fused to a pyridine ring. In the case of 6-bromo-4-methoxyquinoline, the bromine and methoxy groups are substituted at the 6 and 4 positions, respectively. Its synthesis and properties have been documented in various scientific literature, highlighting its relevance in organic synthesis and medicinal chemistry applications.
The synthesis of 6-bromo-4-methoxyquinoline can be achieved through several methods. A common approach involves the reaction of 6-bromo-4-chloroquinoline with sodium methoxide in methanol under specific conditions:
Other synthetic routes include modifications involving different reagents and conditions, which may optimize yield and purity based on specific experimental setups .
The molecular structure of 6-bromo-4-methoxyquinoline features a quinoline backbone with distinct substituents:
The presence of the bromine atom at position 6 and the methoxy group at position 4 contributes to its unique chemical reactivity and potential biological activity.
6-Bromo-4-methoxyquinoline can participate in various chemical reactions due to its functional groups. Key reactions include:
These reactions are crucial for developing derivatives that may exhibit enhanced biological activity or altered pharmacological properties.
The mechanism of action for compounds like 6-bromo-4-methoxyquinoline often involves interactions with specific biological targets, such as enzymes or receptors. For instance, derivatives of this compound have been investigated for their inhibitory effects on pathways involving phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are critical in cellular growth and metabolism .
The presence of electron-withdrawing groups like bromine can enhance reactivity toward nucleophiles, potentially leading to more effective binding with target proteins.
These properties are essential for determining the compound's suitability for various applications in research and industry.
6-Bromo-4-methoxyquinoline has several notable applications in scientific research:
Regioselective bromination of quinoline nuclei presents significant challenges due to the existence of multiple electronically heterogeneous positions susceptible to electrophilic attack. For 4-methoxyquinoline derivatives, the electron-donating methoxy group at C4 dramatically alters electron density distribution, preferentially directing electrophiles to C5 and C7 positions rather than the typically reactive C6 position. This regiochemical outcome stems from resonance interactions where the methoxy group donates electron density to the heterocyclic nitrogen, creating electron-deficient regions at C5/C7 and electron-rich regions at C6/C8 [1].
Advanced bromination methodologies employ bromine equivalency control to achieve selective monobromination at C6. As demonstrated in the synthesis of 6-bromo-4-methoxyquinoline, careful optimization of bromine stoichiometry (typically 1.0-1.2 equivalents) in polar aprotic solvents (DCM, DMF, or acetonitrile) at 0-25°C yields the monobrominated product with >85% selectivity [5] . Notably, tetrahydroquinoline precursors offer enhanced regiocontrol; bromination of 6-methoxy-1,2,3,4-tetrahydroquinoline followed by aromatization provides an efficient route to 6-bromo-4-methoxyquinoline while avoiding the direct functionalization challenges of the aromatic system [1].
The table below summarizes key directing effects and outcomes in methoxyquinoline bromination:
Quinoline Position | Electronic Character | Bromination Susceptibility | Primary Product |
---|---|---|---|
C5/C7 | Electron-deficient | High (resonance effect) | 5-Bromo or 7-bromo isomers |
C6/C8 | Electron-rich | Moderate (inductive effect) | 6-Bromo-4-methoxyquinoline |
C3 | Moderately activated | Low without catalysts | Requires specific catalysts |
The introduction of methoxy functionality at the C4 position of 6-bromoquinoline employs two principal strategies: direct nucleophilic substitution of C4 halogens and transition metal-catalyzed alkoxylation. The former approach leverages the exceptional leaving group ability of C4 halides in quinolines due to the α-position relative to nitrogen. Treatment of 6-bromo-4-chloroquinoline with sodium methoxide (1.2-1.5 equiv) in anhydrous DMF at 80-100°C achieves near-quantitative conversion to 6-bromo-4-methoxyquinoline within 3-5 hours . This reaction proceeds via an addition-elimination mechanism where methoxide addition at C4 generates a Meisenheimer complex, followed by chloride expulsion.
Catalytic methods employing copper(I) oxide nanoparticles (3-5 mol%) enable methoxylation of 6-bromo-4-iodoquinoline under milder conditions (60-80°C) with enhanced functional group tolerance. This system utilizes cesium carbonate as base and methanol as both solvent and nucleophile source, achieving yields exceeding 90% while preserving acid-sensitive functional groups [3]. Solvent effects prove critical: high-polarity aprotic solvents (DMF, DMSO) accelerate reaction rates but increase dibromoether byproduct formation, while glycerol-mediated reactions suppress side products through hydrogen-bonding stabilization of the transition state .
The bromine atom at C6 of 4-methoxyquinoline serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling systematic scaffold diversification. Suzuki-Miyaura couplings with arylboronic acids demonstrate particular efficiency using ligand-free palladium systems. Pd(OAc)₂ (2 mol%) in aqueous DMF at 80°C couples 6-bromo-4-methoxyquinoline with diverse boronic acids (electron-rich, electron-deficient, heteroaromatic) in 75-95% yields, with the aqueous phase significantly suppressing protodeborylation .
Sequential halogenation strategies unlock orthogonal functionalization: electrophilic iodination at C3 produces 6-bromo-3-iodo-4-methoxyquinoline, which undergoes selective Sonogashira coupling at C3-iodide under copper-free conditions (PdCl₂(PPh₃)₂, piperidine, 60°C), preserving the C6-bromine for subsequent transformations [3]. Hiyama coupling of 6-bromo-4-methoxyquinoline with arylsilanes requires precise fluoride activation; TBAF (1.5 equiv) with Pd(OAc)₂/XPhos (4 mol%) in THF/t-BuOH (3:1) furnishes biaryls in 82-89% yield, demonstrating superior functional group compatibility compared to traditional Stille couplings [8].
The table below compares cross-coupling efficiencies:
Reaction Type | Catalyst System | Optimal Conditions | Yield Range | Key Applications |
---|---|---|---|---|
Suzuki-Miyaura | Pd(OAc)₂/H₂O-DMF | 80°C, K₂CO₃, 4h | 78-95% | Biaryl pharmaceuticals |
Sonogashira | PdCl₂(PPh₃)₂/CuI | Piperidine, 60°C, N₂ atmosphere | 70-88% | Fluorescent probes |
Hiyama | Pd(OAc)₂/XPhos/TBAF | THF/t-BuOH, 90°C | 82-89% | Drug candidate diversification |
Electrophilic nitration of 6-bromo-4-methoxyquinoline exemplifies bromine-directed regiochemistry, where the halogen's ortho-directing effect overcomes the methoxy group's para-orientation preference. Treatment with fuming nitric acid (90%) in sulfuric acid at 0°C produces 6-bromo-5-nitro-4-methoxyquinoline as the major isomer (≥85%), with minor amounts of the 8-nitro derivative (<10%) . This regioselectivity arises from σ-complex stabilization through resonance interaction between the developing positive charge and bromine's lone pairs.
The nitro group at C5 enables diverse nucleophilic displacements. Treatment with sodium methanethiolate (1.2 equiv) in DMF at 50°C achieves smooth conversion to 5-(methylthio)-6-bromo-4-methoxyquinoline (94% yield), while ammonolysis under pressure (NH₃, MeOH, 100°C, sealed tube) yields the corresponding 5-amino derivative (88%). These derivatives serve as key intermediates for antimicrobial agents, with structure-activity relationship (SAR) studies revealing enhanced bioactivity when C5 bears electron-donating substituents [9].
Polyhalogenation side reactions present significant challenges in 6-bromo-4-methoxyquinoline chemistry, primarily through two pathways: temperature-dependent overbromination and halogen dance rearrangements. When bromination exceeds 1.2 equivalents or reaction temperatures surpass 30°C, dibrominated byproducts form via two distinct mechanisms: (1) electrophilic addition at C5/C7 positions activated by the protonated nitrogen, and (2) radical-mediated bromination at C3 initiated by trace HBr oxidation [1] .
Characteristic byproducts include 3,6-dibromo-4-methoxyquinoline (18-22% yield under non-optimized conditions) and 6,8-dibromo-4-methoxyquinoline (7-12%). The former arises through bromine migration from the initially formed 5-bromo intermediate, while the latter results from incomplete regiocontrol during electrophilic attack. These dibrominated impurities exhibit markedly different reactivity: the C3-bromo substituent undergoes preferential Suzuki coupling, while C6-bromo remains inert under identical conditions, enabling chromatographic separation via selective functionalization [3] .
Steric screening effects significantly influence byproduct distribution. Ortho-substituted derivatives generate increased 3-bromo byproducts (up to 35%) due to hindered approach at C5/C7. Microwave-assisted reactions (100°C, 10 min) minimize overhalogenation through precise thermal control, reducing dibromide formation to <5% while maintaining 95% conversion .
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0